N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-29-18-8-4-2-6-16(18)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-17-7-3-5-9-19(17)30-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRADRIRTMNDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. The resulting benzothiazole derivative is then reacted with piperidine to introduce the piperidine moiety. Finally, the oxalamide group is formed by reacting the intermediate with methylthioaniline under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents at specific positions on the benzothiazole or piperidine rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as an anti-inflammatory agent and its potential in treating various diseases.
Industry: The compound's unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1797951-85-9
- Molecular Formula : C22H24N4O2S2
- Molecular Weight : 440.6 g/mol
- Key Features :
Comparison with Structurally Similar Compounds
N1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Molecular Formula : C23H26F3N3O3S
- Molecular Weight : 481.5 g/mol
- Key Differences :
- Replaces benzothiazole with a 2-(methylthio)benzyl group.
- Incorporates a 4-(trifluoromethoxy)phenyl substituent instead of 2-(methylthio)phenyl.
- Implications: The trifluoromethoxy group increases hydrophobicity and metabolic resistance due to its strong electron-withdrawing nature .
N1-(3-(Methylthio)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
- Molecular Formula : C19H27N3O3S
- Molecular Weight : 377.5 g/mol
- Key Differences :
- Substitutes benzothiazole with a tetrahydrofuran-3-yl group.
- Methylthio group is at the 3-position of the phenyl ring instead of the 2-position.
- Altered steric effects from the methylthio group position may affect receptor binding.
N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Molecular Formula : C21H27N4O3S
- Molecular Weight : 402.5 g/mol
- Key Differences :
- Replaces benzothiazole with a 4-methoxyphenylpiperazine moiety.
- Uses a thiophen-2-ylmethyl group instead of 2-(methylthio)phenyl.
- Thiophene may increase susceptibility to oxidative metabolism compared to the methylthiophenyl group .
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
- Molecular Formula : C23H26N4O5S
- Molecular Weight : 470.5 g/mol
- Key Differences: Incorporates a benzo[d][1,3]dioxole ring and a nicotinoyl group.
- Nicotinoyl substitution may introduce hydrogen-bonding interactions absent in the target compound .
Structural and Functional Analysis
Core Modifications
Pharmacological Implications
- Electron-Withdrawing Groups : The trifluoromethoxy group in enhances metabolic stability but may reduce solubility .
- Amide Hydrolysis Resistance : Like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (), the oxalamide bridge in the target compound is likely resistant to hydrolysis, extending half-life .
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its mechanisms, effects, and potential uses in treating inflammatory and cancer-related conditions.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its role in biological activity.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Oxalamide group : Plays a crucial role in the interaction with biological targets.
Molecular Formula : C22H24N4O2S2
Molecular Weight : 440.6 g/mol
CAS Number : 1797951-85-9
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to:
- Inhibit Pyroptotic Cell Death : Studies suggest that it can reduce interleukin 1 beta levels, which are pivotal in inflammatory responses.
- Modulate Inflammatory Pathways : Interaction studies demonstrate selective binding to receptors involved in inflammation, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation.
Biological Activity Overview
Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on macrophages exposed to lipopolysaccharides (LPS). The results showed a significant decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.
Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines. It demonstrated cytotoxic effects, particularly against breast cancer cells, where it induced apoptosis through caspase activation pathways. This suggests that the compound may have utility as an anticancer agent .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions starting with functionalization of the piperidine and benzothiazole moieties. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the oxalamide bridge .
- Solvent selection : Anhydrous DMF or dichloromethane to minimize hydrolysis .
- Temperature control : Reactions typically proceed at 0–25°C to prevent side reactions . Optimization strategies include adjusting stoichiometry (1.2–1.5 equivalents of reactive intermediates) and employing inert atmospheres (N₂/Ar) to stabilize sensitive intermediates .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the benzothiazole, piperidine, and oxalamide groups .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray crystallography : For resolving 3D conformation, particularly the orientation of the methylthio-phenyl group relative to the benzothiazole ring .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/COX-2) or kinases linked to inflammatory pathways, given structural analogs’ anti-inflammatory activity .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the piperidine moiety’s affinity for CNS targets .
Advanced Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., LPS-induced inflammation in macrophages) to confirm target engagement .
- Dose-response curves : Identify non-linear effects (e.g., bell-shaped curves indicating off-target interactions) .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain assays explains variability .
Q. What strategies improve metabolic stability in preclinical studies?
- Structural modifications : Replace the methylthio group with a sulfone or fluorinated analog to reduce CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester moieties at the oxalamide nitrogen to enhance solubility and delay metabolism .
- In vitro ADME profiling : Monitor half-life in hepatocyte models and adjust logP (<3) via substituent changes on the benzothiazole ring .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis : Vary substituents on the benzothiazole (e.g., Cl, OMe) and piperidine (e.g., spirocyclic derivatives) .
- Biological testing : Compare IC₅₀ values across analogs in COX-2 inhibition assays (see table below) .
- Computational modeling : Perform molecular docking to correlate substituent effects with binding energy (e.g., ΔG values in kcal/mol) .
Table 1 : SAR of Structural Analogs
| Compound | R₁ (Benzothiazole) | R₂ (Piperidine) | COX-2 IC₅₀ (μM) |
|---|---|---|---|
| Parent compound | H | Methylthio | 0.45 |
| Analog A | Cl | Methylthio | 0.32 |
| Analog B | H | Sulfone | 0.18 |
| Data adapted from studies on similar oxalamides . |
Q. What experimental approaches elucidate the compound’s binding mode with targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., KD values) .
- Mutagenesis studies : Identify critical residues (e.g., Ala-scanning of COX-2) to map interaction sites .
- Cryo-EM/X-ray co-crystallization : Resolve ligand-receptor complexes at <3 Å resolution .
Notes
- Contradictory data : If anti-inflammatory activity conflicts across studies, validate assay conditions (e.g., LPS concentration in macrophage models) and ensure batch-to-batch compound purity (>95% by HPLC) .
- Methodological rigor : Include positive controls (e.g., celecoxib for COX-2 assays) and triplicate measurements to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
